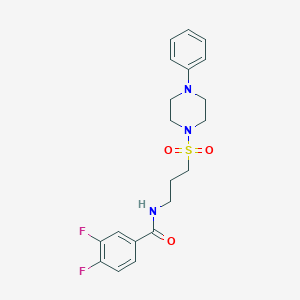

3,4-difluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-difluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide is a chemical compound with the molecular formula C20H23F2N3O3S. It has a molecular weight of 423.48 .

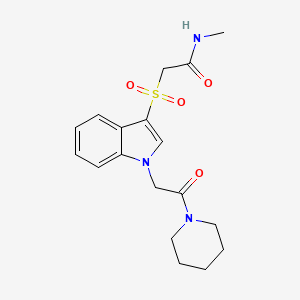

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with two fluorine atoms at the 3 and 4 positions of the benzene ring. Attached to the benzamide core is a propyl chain, which is connected to a sulfonyl group. This sulfonyl group is further connected to a phenylpiperazine .Aplicaciones Científicas De Investigación

Synthesis and Characterization

3,4-difluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have demonstrated significant cytotoxic activity against various cancer cell lines, highlighting the potential of similar compounds for anticancer applications (Ravichandiran et al., 2019). Similarly, the role of different diamine monomers, including sulfone groups, in the properties of polyimide films suggests the importance of structural variation in the development of high-performance materials (Jeon et al., 2022).

Chemical Reactions and Mechanisms

Research has also focused on the chemical reactions and mechanisms involving similar compounds. The study of oxidative sulfamidation and trifluoroacetamidation reactions has provided insights into the behavior of sulfonamides under oxidative conditions, offering valuable information for the synthesis of novel organic compounds (Moskalik et al., 2017). Additionally, the copper(II)-catalyzed remote sulfonylation of aminoquinolines has shown efficient ways to introduce sulfone groups into complex molecules, enhancing their potential for pharmaceutical applications (Xia et al., 2016).

Material Science Applications

In material science, the synthesis of sulfonated polytriazoles using new fluorinated diazide monomers has been explored for their proton exchange properties, indicating the potential of such compounds in the development of proton exchange membranes (Singh et al., 2014). This research is pivotal for advancing fuel cell technologies.

Biological and Medicinal Chemistry

On the medicinal chemistry front, the synthesis and applications of triflamides and triflimides have been reviewed for their use in organic chemistry, medicine, and biochemistry, underscoring the versatility of sulfonamide derivatives in various biological and chemical reactions (Moskalik & Astakhova, 2022). Moreover, the exploration of antimalarial sulfonamides against COVID-19 utilizing computational calculations and molecular docking studies has opened new avenues for the repurposing of sulfonamide derivatives in the fight against emerging infectious diseases (Fahim & Ismael, 2021).

Propiedades

IUPAC Name |

3,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N3O3S/c21-18-8-7-16(15-19(18)22)20(26)23-9-4-14-29(27,28)25-12-10-24(11-13-25)17-5-2-1-3-6-17/h1-3,5-8,15H,4,9-14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKXEGVXMCWFMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2599818.png)

![N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2599821.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2599822.png)

![1-(Thiomorpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2599824.png)

![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide](/img/structure/B2599831.png)

![1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2599834.png)

![N-[(2-CHLOROPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE](/img/structure/B2599835.png)

![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide](/img/structure/B2599836.png)